Cas no 2762047-99-2 (1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole, 1-(2,4-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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- MDL: MFCD21337695
- インチ: 1S/C15H17BCl2N2O2/c1-14(2)15(3,4)22-16(21-14)10-8-19-20(9-10)13-6-5-11(17)7-12(13)18/h5-9H,1-4H3
- InChIKey: KXRHPILWTJQIPE-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(Cl)C=C2Cl)C=C(B2OC(C)(C)C(C)(C)O2)C=N1
1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-309485-5.0g |
1-(2,4-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2762047-99-2 | 95.0% | 5.0g |
$2981.0 | 2025-03-19 | |
Enamine | EN300-309485-1.0g |
1-(2,4-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2762047-99-2 | 95.0% | 1.0g |
$1029.0 | 2025-03-19 | |
Enamine | EN300-309485-10.0g |
1-(2,4-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2762047-99-2 | 95.0% | 10.0g |
$4421.0 | 2025-03-19 | |
Aaron | AR028QHK-2.5g |
1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2762047-99-2 | 95% | 2.5g |
$2795.00 | 2025-02-17 | |
Aaron | AR028QHK-500mg |
1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2762047-99-2 | 95% | 500mg |
$1130.00 | 2025-02-17 | |
Aaron | AR028QHK-250mg |
1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2762047-99-2 | 95% | 250mg |
$725.00 | 2025-02-17 | |
Aaron | AR028QHK-5g |
1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2762047-99-2 | 95% | 5g |
$4124.00 | 2023-12-15 | |
1PlusChem | 1P028Q98-500mg |
1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2762047-99-2 | 95% | 500mg |
$1055.00 | 2023-12-17 | |
1PlusChem | 1P028Q98-250mg |
1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2762047-99-2 | 95% | 250mg |
$691.00 | 2024-05-07 | |
1PlusChem | 1P028Q98-1g |
1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2762047-99-2 | 95% | 1g |
$1334.00 | 2023-12-17 |
1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleに関する追加情報
Introduction to 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 2762047-99-2)
1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 2762047-99-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The unique structural features of this compound make it a promising candidate for further research and development.
The chemical structure of 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is characterized by a pyrazole ring substituted with a 2,4-dichlorophenyl group and a tetramethyl-1,3,2-dioxaborolane moiety. The presence of the boron-containing dioxaborolane group is particularly noteworthy as it can participate in various chemical reactions, such as Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules and pharmaceuticals.
Recent studies have highlighted the potential of 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibited potent anti-cancer activity against several human cancer cell lines. The researchers found that the compound selectively inhibited the growth of cancer cells while showing minimal toxicity to normal cells. This selective cytotoxicity is attributed to the unique combination of the pyrazole and dioxaborolane moieties.
In addition to its anti-cancer properties, 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has also shown promise in other therapeutic areas. A study conducted by a team of researchers at the University of California demonstrated that this compound could effectively modulate certain signaling pathways involved in inflammation and pain. The results suggested that the compound could be developed into a new class of anti-inflammatory and analgesic drugs with improved efficacy and reduced side effects.
The synthetic route for 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been extensively studied and optimized to ensure high yields and purity. The synthesis typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the 2,4-dichlorophenyl and tetramethyl-1,3,2-dioxaborolane groups. Advanced techniques such as microwave-assisted synthesis and catalyst optimization have been employed to enhance the efficiency and scalability of the process.
The physicochemical properties of 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, including its solubility, stability, and bioavailability, have been thoroughly investigated. These properties are crucial for its potential use in pharmaceutical formulations. For example, studies have shown that the compound exhibits good solubility in both aqueous and organic solvents, which facilitates its use in various drug delivery systems. Additionally, its stability under different conditions has been confirmed through extensive testing.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in humans. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. These findings are encouraging and pave the way for further clinical development.
In conclusion, 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 2762047-99-2) represents a promising candidate for drug discovery and development due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new applications and optimize its therapeutic potential. As more data becomes available from clinical trials and preclinical studies, this compound is expected to play an increasingly important role in advancing medical treatments for various diseases.
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